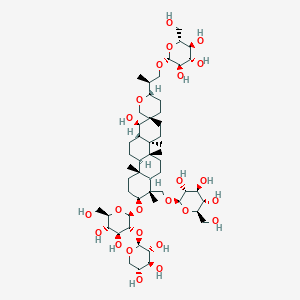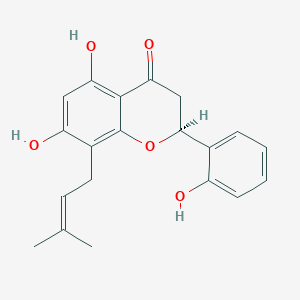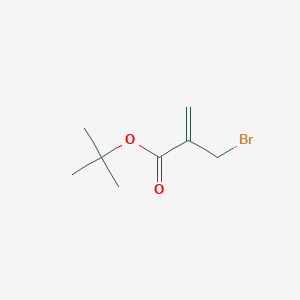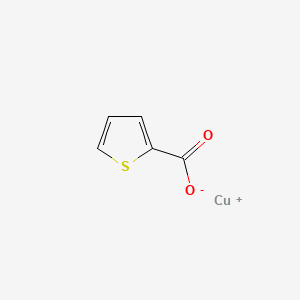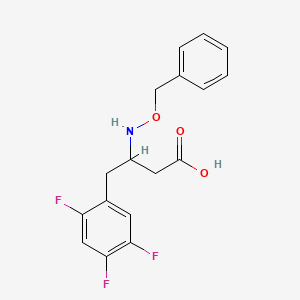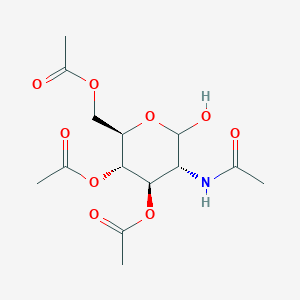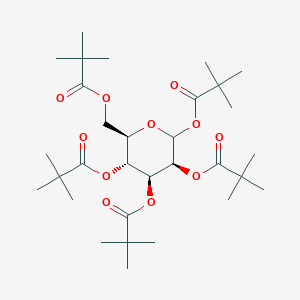
苯基 2,3,4-三-O-苄基-1-硫代-β-L-岩藻糖苷
描述
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful carbohydrate used in the synthesis of asymmetric core-fucosylated and core-unmodified N-glycans .
Molecular Structure Analysis
The molecular formula of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is C33H34O4S . The InChI code is 1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31+,32-,33+/m0/s1 .Physical And Chemical Properties Analysis
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a solid substance . It should be stored at -20° C . Its molecular weight is 526.7 .科学研究应用
Biochemical Assay Reagent
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Approaches
Several studies have focused on developing efficient synthesis methods for related compounds. For instance, Liu et al. (2008) described a convenient approach for synthesizing a similar compound, highlighting the avoidance of undesired isomers in the process.
Pharmaceutical Applications
The compound and its derivatives have been explored for their potential pharmaceutical applications. For instance, Hijji et al. (2021) developed a water-soluble Glucose amine Schiff base derivative through microwave-assisted synthesis, which may have implications in drug development.
Chemical Properties and Interactions
Studies have also examined the chemical properties and interactions of similar compounds. For example, a study by Gelbrich et al. (2017) investigated the hydrogen-bonded structures and interaction energies in two forms of the SGLT-2 inhibitor sotagliflozin, revealing insights into the molecular conformations and intermolecular interactions.
Analytical Methods
Niguram and Kate (2019) reported on the structural characterization of degradation products of empagliflozin, a drug with a similar structure, using high-resolution mass spectrometry. This study contributes to understanding the stability and degradation pathways of such compounds.
Diabetes Treatment
Provided are compounds having an inhibitory effect on sodium-dependent glucose cotransporter SGLT. The invention also provides pharmaceutical compositions, methods of preparing the compounds, synthetic intermediates, and methods of using the compounds, independently or in combination with other therapeutic agents, for treating diseases and conditions which are affected by SGLT inhibition .
安全和危害
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOZACWMVPQOY-MYSXWRMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



